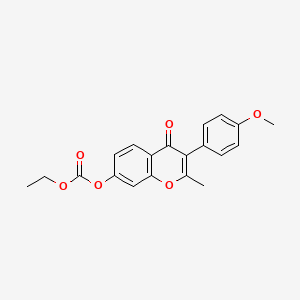
Ethyl-3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-ylcarbonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. The compound is characterized by the presence of a chromene core, which is a common motif in natural products and synthetic materials with diverse biological activities.
Synthesis Analysis
The synthesis of chromene derivatives, including ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate, often involves photoinduced rearrangements and coupling reactions. For instance, Fan et al. (2017) described a concise and efficient method for synthesizing benzoaryl-5-yl(2-hydroxyphenyl)methanones, closely related compounds, via photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, offering a novel procedure without the need for transition metals and oxidants (Fan et al., 2017).
Molecular Structure Analysis
Crystallographic studies provide insight into the molecular structure of related compounds. For instance, the crystal and molecular structure studies by Kaur et al. (2012) on similar chromene derivatives revealed how these molecules crystallize and the types of intermolecular interactions that contribute to their stability (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactivity studies, such as those conducted by Vetyugova et al. (2018), explore the reactions of chromene derivatives with various reagents, leading to the formation of novel compounds. These studies illuminate the versatile chemistry of chromene cores and their potential for generating diverse molecular architectures (Vetyugova et al., 2018).
Physical Properties Analysis
The physical properties of chromene derivatives are influenced by their molecular structure. Studies on similar compounds, such as those by Yavari and Feiz-Javadian (2006), delve into how structural features like the chromene core impact melting points, solubility, and crystallization behavior (Yavari & Feiz-Javadian, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the applications and behavior of chromene derivatives under different conditions. Pimenova et al. (2003) investigated the reactions of a related compound, highlighting its potential for generating a variety of functional materials through diverse chemical transformations (Pimenova et al., 2003).
Wissenschaftliche Forschungsanwendungen
- Die Titelverbindung, synthetisiert mithilfe eines Linker-Modus-Ansatzes, hat vielversprechende Ergebnisse bei der Hemmung von Brustkrebs gezeigt. Rechenstudien, darunter Moleküldocking und MD-Simulation, ergaben, dass sie eine negativere Bindungsfreie Energie aufweist als Tamoxifen, ein bekanntes Antikrebsmittel. Die Verbindung wirkt wahrscheinlich durch ERα-Hemmung, was sie zu einem potenziellen Kandidaten für die Weiterentwicklung als Antikrebsmittel macht .
- Die Hybridstruktur der Verbindung aus Chalkon und Salicylat macht sie für die organische Synthese interessant. Chalkone, die in Pflanzen vorkommende Naturstoffe sind, wurden aufgrund ihrer biologischen Aktivität untersucht. Die Kombination von Chalkon- und Salicylsäurederivaten in dieser Hybridverbindung eröffnet Möglichkeiten zur Entwicklung neuartiger Moleküle mit vielfältigen Anwendungen .
- Ethylformiat, eine verwandte Verbindung, wurde auf seine Toxizität für Schädlinge untersucht. Angesichts der Entstehung von Phosphin-resistenten Schädlingen haben Forscher Ethylformiat als alternatives Getreidebegasungsmittel untersucht. Das Verständnis seines Wirkmechanismus kann zu einer effektiven Schädlingsbekämpfung in der Landwirtschaft beitragen .
- Ein weiteres Derivat, 4-Methoxyphenethyl-(E)-3-(o-Tolyl)acrylat, wurde auf sein α-Glucosidase-Hemmpotenzial untersucht. Moleküldocking-Experimente lieferten Einblicke in seinen Wirkmechanismus. Solche Verbindungen könnten in der Diabetesforschung und -entwicklung relevant sein .
- Die einzigartige Struktur und Reaktivität der Verbindung machen sie als pharmazeutisches Zwischenprodukt wertvoll. Ihre Synthese beinhaltet die Biginelli-Reaktion und die Huisgen-1,3-dipolare Cycloaddition, was ihre Vielseitigkeit bei der Konstruktion komplexer Moleküle unterstreicht .
- Obwohl nicht direkt mit der Titelverbindung verwandt, spielen Borreagenzien (wie Organoborverbindungen) eine entscheidende Rolle bei Suzuki–Miyaura-Kupplungsreaktionen. Diese Reaktionen sind in der organischen Synthese aufgrund ihrer milden Bedingungen und ihrer Toleranz gegenüber funktionellen Gruppen weit verbreitet .
Antikrebs-Potenzial
Organische Synthese
Schädlingsbekämpfung
α-Glucosidase-Hemmung
Pharmazeutische Zwischenprodukte
Suzuki–Miyaura-Kupplungsreagenzien
Wirkmechanismus
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit enzymes, block receptors, or interfere with cellular processes . The specific interaction of “ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate” with its targets would likely result in changes to cellular function or signaling.
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit enzymes involved in the synthesis of essential cellular components, block receptors involved in signal transduction, or interfere with the replication of viruses . The downstream effects of these interactions can include changes to cellular function, cell death, or the inhibition of viral replication.
Pharmacokinetics
For instance, some indole derivatives have been found to be rapidly absorbed and distributed throughout the body, while others are metabolized by enzymes in the liver and excreted in the urine . The specific ADME properties of this compound would likely impact its bioavailability and overall effectiveness.
Result of Action
Similar compounds have been found to have a variety of effects, including the inhibition of enzyme activity, the blocking of receptors, and the interference with cellular processes . These effects can result in changes to cellular function, cell death, or the inhibition of viral replication.
Action Environment
The action of “ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate” can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms. For instance, the activity of some indole derivatives has been found to be influenced by the pH of the environment, with optimal activity observed at specific pH values . Additionally, the presence of other compounds can influence the activity of the compound, either by competing for the same targets or by interacting with the compound itself.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl [3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-24-20(22)26-15-9-10-16-17(11-15)25-12(2)18(19(16)21)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLWFMUCNWPHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

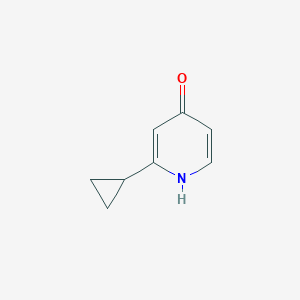
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485911.png)
![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)

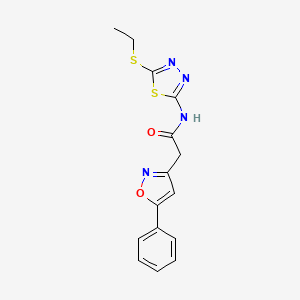
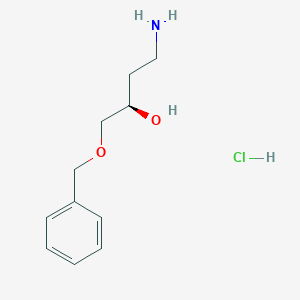
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)
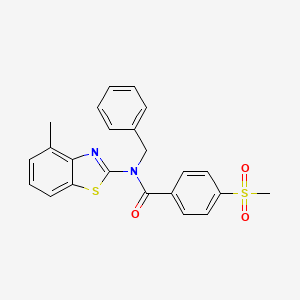
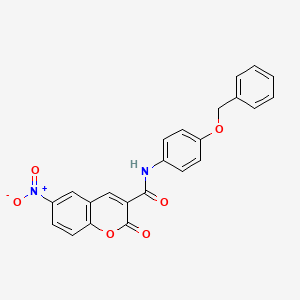
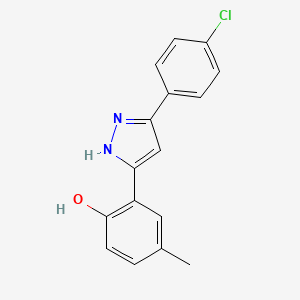
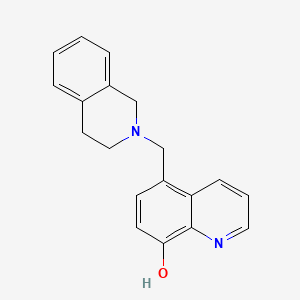
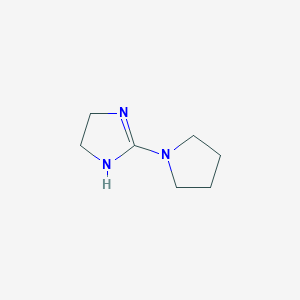
![N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2485931.png)